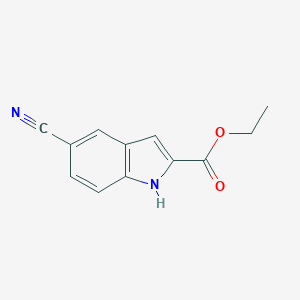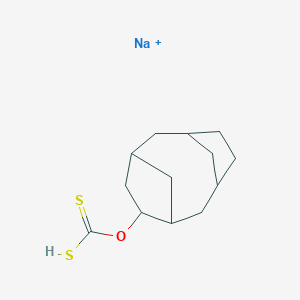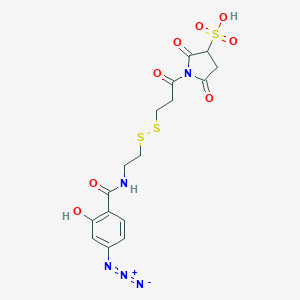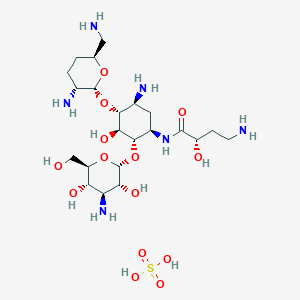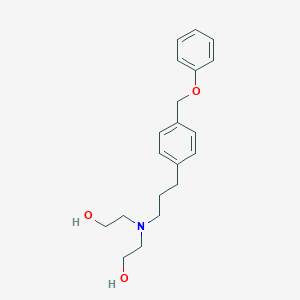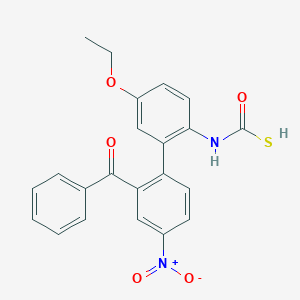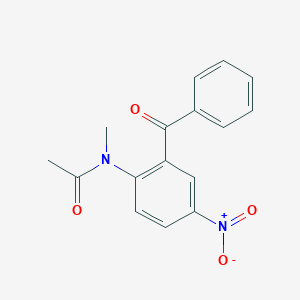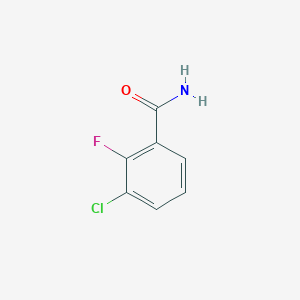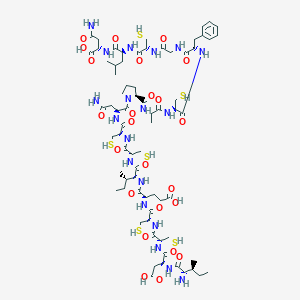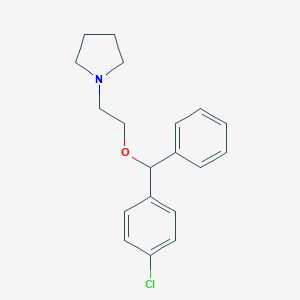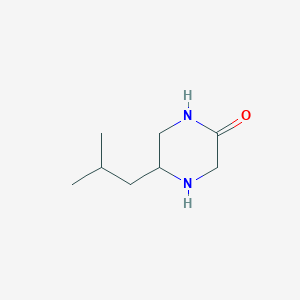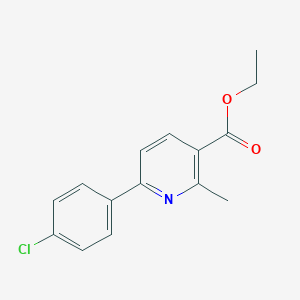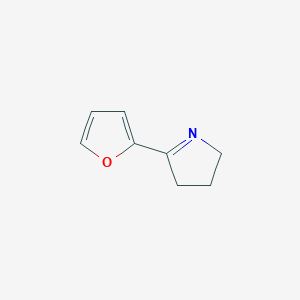
5-(furan-2-yl)-3,4-dihydro-2H-pyrrole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related structures, like 4-(furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives, has been achieved through a silver(I)-catalyzed domino cyclization/cyclopropanation/ring-cleavage/nucleophilic substitution reaction, highlighting the potential for synthesizing complex molecules with both furan and pyrrole rings under mild conditions (Peng et al., 2020).
Molecular Structure Analysis
The structure of molecules like "5-(furan-2-yl)-3,4-dihydro-2H-pyrrole" involves significant electron delocalization within its heterocyclic core, affecting its electrochemical and electronic properties. Studies on similar molecules demonstrate that substitutions on the furan and pyrrole rings can drastically influence their molecular structures and stability (Hildebrandt et al., 2011).
Chemical Reactions and Properties
The reactivity of the furan and pyrrole components towards various synthetic methods, like ethynylation, offers a pathway to modify and create new structures. The selective ethynylation of 2-(furan-2-yl)pyrroles showcases the potential for targeted chemical modifications, providing a way to synthesize related compounds with varying substituents (Sobenina et al., 2014).
Physical Properties Analysis
The physical properties of such molecules are largely influenced by their molecular structure, where the presence of furan and pyrrole rings contributes to their optical and electronic characteristics. The synthesis and characterization of related compounds have provided insight into how the arrangement of these rings affects the physical properties, including their photophysical behavior and electronic communication within the molecule (Yeh et al., 2013).
Chemical Properties Analysis
The chemical properties of "5-(furan-2-yl)-3,4-dihydro-2H-pyrrole" and similar compounds are characterized by their reactivity in various chemical reactions. The presence of the furan and pyrrole rings makes these compounds versatile participants in organic synthesis, capable of undergoing a range of reactions to form complex molecules with potential applications in materials science and organic electronics (Li et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis of Compounds : It is used for synthesizing various compounds and their reactions with amino acids and hydrazines (Saçmacı et al., 2005).
Potential for Large Libraries of Isosteres : The synthesized tetra-substituted furan[3,2-b]pyrroles have the potential for large libraries of isosteres for the indole scaffold, which is significant in medicinal chemistry (Milkiewicz et al., 2003).
Inhibitors of p38 Kinase : 3-pyridyl-2,5-diaryl-pyrroles, a derivative, are potent, orally bioavailable inhibitors of p38 kinase and reduce secondary paw swelling in a rat adjuvant arthritis model (de Laszlo et al., 1998).
Organic Field Effect Transistors and Polymer Solar Cells : A polymer with 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione showed excellent performance in both organic field effect transistors and polymer solar cells (Yuan et al., 2012).
Synthesis of Fluorescent Compounds : Novel furans and pyrroles synthesized in a one-pot process exhibit strong blue fluorescence with considerable Stokes shifts (Braun & Müller, 2004).
Antimicrobial Activities : Some synthesized compounds showed promising antimicrobial activities (Hassan, 2007).
Synthesis of Copolymers for Transistors : The synthesized alternating copolymers, P(FDPP-FVF) and P(ThDPP-FVF), show potential for solution-processable organic field effect transistors (OFETs) with high hole mobilities (Du et al., 2017).
Zukünftige Richtungen
The study of furan and pyrrole derivatives is a vibrant field of research due to their prevalence in natural products and medicinal chemistry. Future research on “5-(furan-2-yl)-3,4-dihydro-2H-pyrrole” could involve exploring its potential biological activity, developing more efficient synthesis methods, or studying its reactivity in various chemical reactions .
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWIYWDWUHQXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289254 | |
| Record name | 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-3,4-dihydro-2H-pyrrole | |
CAS RN |
104704-31-6 | |
| Record name | 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104704-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040013 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



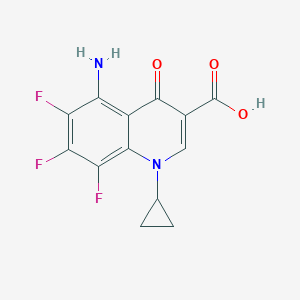
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
